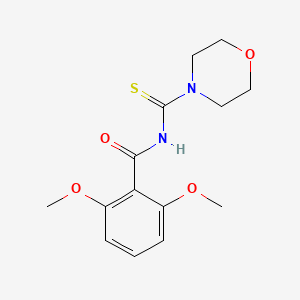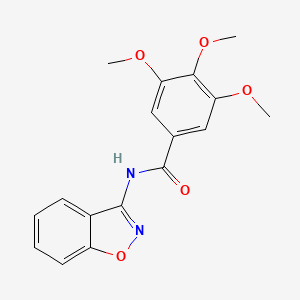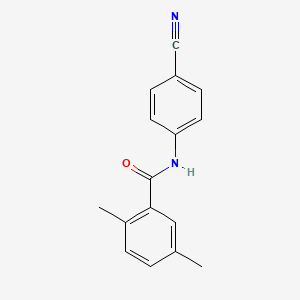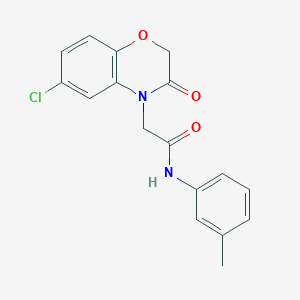![molecular formula C15H10Cl2F3NO B5819943 N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)
N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide, commonly known as Chlorfenapyr, is a pesticide that belongs to the class of pyrroles. It was first discovered in 1985 and has been used as a broad-spectrum insecticide in agriculture and public health. Chlorfenapyr is known for its unique mode of action, which makes it an effective tool in controlling insect pests that have developed resistance to other pesticides.
Mécanisme D'action
Chlorfenapyr has a unique mode of action that makes it effective against insect pests that have developed resistance to other pesticides. It is a pro-insecticide that is activated by the insect's metabolism, releasing a toxic metabolite that disrupts the insect's cellular respiration. The toxic metabolite binds to the cytochrome bc1 complex, which is involved in the electron transport chain, leading to the depletion of ATP and ultimately causing the insect's death.
Biochemical and Physiological Effects:
Chlorfenapyr has been shown to have low toxicity to mammals and non-target organisms, making it a safer alternative to other pesticides. However, it can cause adverse effects on the insect's physiology, such as reduced feeding and reproductive capacity, and delayed development. Chlorfenapyr has also been shown to affect the insect's behavior, such as altering their movement and orientation.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorfenapyr has several advantages for lab experiments, including its broad-spectrum activity, low toxicity to mammals, and unique mode of action. However, its slow-acting nature can make it difficult to assess its efficacy in short-term experiments. In addition, its pro-insecticide nature can make it difficult to predict its activity in different insect species.
Orientations Futures
There are several future directions for research on Chlorfenapyr. One area of research is to develop new formulations that can improve its efficacy and reduce its environmental impact. Another area of research is to study its effects on non-target organisms, such as pollinators and beneficial insects. Additionally, research can be done to investigate its potential for use in integrated pest management programs and to develop strategies to prevent the development of resistance in insect pests.
Conclusion:
Chlorfenapyr is a unique and effective pesticide that has been extensively studied for its insecticidal properties. Its mode of action and low toxicity to mammals make it a safer alternative to other pesticides. However, its slow-acting nature and pro-insecticide nature can make it difficult to assess its efficacy in short-term experiments. Future research can help to improve its efficacy, reduce its environmental impact, and develop strategies to prevent the development of resistance in insect pests.
Méthodes De Synthèse
Chlorfenapyr can be synthesized using various methods, including the reaction of 4-chlorobenzyl alcohol with 2,2,2-trifluoroacetic anhydride in the presence of a base, or by reacting 4-chlorobenzyl chloride with sodium trifluoroacetate. The yield of Chlorfenapyr can be improved by optimizing the reaction conditions and using appropriate solvents.
Applications De Recherche Scientifique
Chlorfenapyr has been extensively studied for its insecticidal properties and has been used in various research studies. It has been shown to be effective against a wide range of insect pests, including cockroaches, bed bugs, termites, and mosquitoes. Chlorfenapyr has also been used in the control of agricultural pests, such as thrips, mites, and aphids. In addition, Chlorfenapyr has been used in public health programs to control vector-borne diseases, such as malaria and dengue fever.
Propriétés
IUPAC Name |
N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO/c16-11-5-1-9(2-6-11)13(21-14(22)15(18,19)20)10-3-7-12(17)8-4-10/h1-8,13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUDWMSMOGGQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)NC(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)



![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)


![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)




![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)